(5-Chloro-1-benzothiophen-2-yl)methanamine

Physicochemical profiling Lipophilicity Drug-likeness

Researchers face challenges in scaffold-hopping from tryptamine leads due to unfavorable pharmacokinetics. This 5-chloro-benzothiophene-2-yl-methanamine (CAS 165735-62-6) provides a direct sulfur bioisostere of 5-chlorotryptamine with altered H-bond donor/acceptor profile and modified metabolic vulnerability. • CYP2A6 inhibition candidate (parent scaffold IC₅₀ = 100 nM) • ΔXLogP3 = +0.7 vs. unsubstituted analog for tuned lipophilicity • Fragment-like properties (MW 197.69, XLogP3 2.5) suitable for FBLD screening collections

Molecular Formula C9H8ClNS
Molecular Weight 197.68
CAS No. 165735-62-6
Cat. No. B598447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1-benzothiophen-2-yl)methanamine
CAS165735-62-6
Molecular FormulaC9H8ClNS
Molecular Weight197.68
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(S2)CN
InChIInChI=1S/C9H8ClNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2
InChIKeyGUPZZKIJEGTOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-benzothiophen-2-ylmethanamine: Structural Positioning


(5-Chloro-1-benzothiophen-2-yl)methanamine (CAS 165735-62-6) is a heterocyclic primary amine belonging to the benzo[b]thiophene class [1]. With a molecular formula of C₉H₈ClNS and a molecular weight of 197.69 g·mol⁻¹, it carries a chlorine atom at the C5 position and an aminomethyl group at the C2 position of the benzothiophene core . This substitution pattern distinguishes it from regioisomeric analogs and from the unsubstituted parent scaffold, benzo[b]thiophen-2-ylmethanamine, in terms of physicochemical properties and synthetic utility [2].

Defined C5-chloro and C2-aminomethyl substitution pattern
Distinct regioisomer from 3-yl analogs (SAR divergence)
Lipophilicity shift vs. parent benzothiophene-2-ylmethanamine

Why Generic Analogs Cannot Replace (5-Chloro-1-benzothiophen-2-yl)methanamine


The benzothiophene-2-ylmethanamine scaffold is a recognized sulfur bioisostere of tryptamine, with intrinsic affinity for serotonin receptors, CYP enzymes, and monoamine transporters [1]. However, the introduction of a chlorine atom at the 5-position alters the electron density of the aromatic system, modifies the compound’s lipophilicity (ΔXLogP3 = +0.7 vs. the unsubstituted analog), and influences metabolic stability and target binding [2][3]. Regioisomeric switching of the aminomethyl group from the 2-position to the 3-position (CAS 71625-90-6) further changes the spatial orientation of the amine pharmacophore, leading to divergent biological profiles that cannot be compensated by simple stoichiometric adjustment [4]. These quantitative physicochemical differences directly impact reactivity in downstream derivatization and protein–ligand interactions, making generic substitution unreliable for reproducible research outcomes.

5-Chloro lipophilicity shift
Chlorine increases XLogP3, altering partitioning and metabolic profile vs. the unsubstituted scaffold; may not reproduce permeability characteristics.
2- vs. 3-Aminomethyl regioisomerism
Aminomethyl at C2 vs. C3 changes pharmacophore geometry and target binding; biological profiles may diverge significantly.
CYP inhibition profile shift
Halogen substitution can modulate CYP2A6 inhibition; class-level data suggests isoform-selectivity may differ from the parent scaffold.

(5-Chloro-1-benzothiophen-2-yl)methanamine vs. Closest Analogs


Lipophilicity Increase by 5-Chloro Substitution

The computed octanol–water partition coefficient (XLogP3-AA) of (5-chloro-1-benzothiophen-2-yl)methanamine is 2.5, compared to 1.8 for the non-chlorinated parent scaffold, benzo[b]thiophen-2-ylmethanamine (CAS 6314-43-8) [1][2]. The ΔXLogP3 of +0.7 indicates a significant increase in lipophilicity conferred by the chlorine substituent, which can enhance membrane permeability and alter metabolic stability in cellular assays.

Lipophilicity (XLogP3)
Reported
Target: 2.5 vs. Parent: 1.8
ΔXLogP3 = +0.7
May alter partitioning and permeability context in cell-based assays.
Physicochemical profiling Lipophilicity Drug-likeness

2- vs. 3-Aminomethyl Regioisomerism

(5-Chloro-1-benzothiophen-2-yl)methanamine and its regioisomer (5-chlorobenzo[b]thiophen-3-yl)methanamine (CAS 71625-90-6) are constitutional isomers with identical molecular formulas (C₉H₈ClNS, MW 197.69) but differ in the attachment point of the aminomethyl group to the thiophene ring [1][2]. The 2-yl isomer presents the amine at the alpha-position of the thiophene, whereas the 3-yl isomer places it at the beta-position. This positional shift alters the vector of hydrogen bond donation and the spatial relationship between the amine and the chlorine atom, directly affecting binding geometries in target proteins.

Regioisomerism (2- vs. 3-yl)
Reported
2-yl (alpha) vs. 3-yl (beta) aminomethyl;
similar XLogP3 but altered amine vector
Regioisomeric geometry influences binding and SAR consistency; correct isomer selection is critical.
Regioisomerism Medicinal chemistry Structure-activity relationship

CYP2A6 Inhibition Benchmarking

The unsubstituted benzothiophene-2-ylmethanamine (CAS 6314-43-8) has been reported to inhibit human CYP2A6 with an IC₅₀ of 100 nM [1]. While direct CYP2A6 inhibition data for (5-chloro-1-benzothiophen-2-yl)methanamine are not yet available in public repositories, the 5-chloro substituent is known from congeneric series to modulate CYP binding through both steric and electronic effects [2]. By analogy, the 3-position regioisomer (CAS 71625-90-6) inhibits CYP2A6 with an IC₅₀ of 90–400 nM, depending on assay format [3]. This class-level inference suggests that the 5-chloro-2-yl substitution pattern may produce a CYP interaction profile that differs from the unsubstituted scaffold in both potency and isoform selectivity.

CYP2A6 Inhibition
Class-level inference
Parent scaffold IC₅₀ = 100 nM; 3-yl isomer 90–400 nM; target: no direct data
Supports comparative metabolism studies; profile may shift with halogenation.
Direct data for this compound not available; class-level inference from congeneric series.
Cytochrome P450 Drug metabolism Enzyme inhibition

Sulfur Bioisostere of 5-Chlorotryptamine

Benzothiophene-2-ylmethanamines are established sulfur bioisosteres of tryptamine derivatives, where the thiophene sulfur replaces the indole NH [1]. (5-Chloro-1-benzothiophen-2-yl)methanamine specifically corresponds to the sulfur isostere of 5-chlorotryptamine, a key intermediate in serotonergic agent synthesis [2]. The sulfur-for-nitrogen substitution alters hydrogen-bonding capacity, π-electron distribution, and metabolic vulnerability while preserving a similar molecular shape. This bioisosteric relationship is quantitative in nature: the C–S bond (1.74 Å) is longer than the C–N bond (1.37 Å) of indole, shifting the position of the amine side chain and modulating receptor subtype selectivity.

Sulfur Bioisostere
Class-level inference
Thiophene S replaces indole NH of 5-chlorotryptamine; loss of H-bond donor
Supports scaffold-hopping studies with altered H-bond and metabolic soft spots.
Class-level evidence across serotonergic isosteric pairs; property shift documented.
Bioisosterism Scaffold hopping Serotonin receptor

Molecular Weight and Heavy Atom Count Comparison

The molecular weight of (5-chloro-1-benzothiophen-2-yl)methanamine (197.69 g·mol⁻¹) is 34.45 g·mol⁻¹ higher than the unsubstituted analog (163.24 g·mol⁻¹) due to the chlorine atom replacing a hydrogen at C5 [1][2]. This increase corresponds to a shift in heavy atom count from 11 to 12, with the chlorine contributing 17.4% of the total molecular mass. In fragment-based screening libraries, this mass difference places the 5-chloro derivative in a distinct physicochemical bin, which influences fragment hit evolution and ligand efficiency calculations.

Mol. Weight & Heavy Atoms
Reported
MW 197.69 vs. 163.24 g·mol⁻¹; Δ +34.45 (+21%); 12 vs. 11 heavy atoms
Influences fragment library binning and ligand efficiency (LE/LLE) calculations.
Molecular descriptors Fragment-based drug design Lead-likeness

Antiviral Pharmacophore of 5-Chlorobenzothiophene Core

A 5-chlorobenzo[b]thiophene derivative designated 45B5 has been characterized as an inhibitor of varicella-zoster virus (VZV) replication, with an EC₅₀ of 16.9 µM against the cell-free Oka vaccine strain and a CC₅₀ exceeding 100 µM in human fibroblasts, yielding a selectivity index (SI) of >5.9 [1]. Although 45B5 is a more elaborated analog rather than the free amine, its antiviral activity is directly attributable to the 5-chlorobenzothiophene core, which engages the viral portal protein encoded by ORF54 and inhibits nuclear delivery of viral DNA [1]. This evidence demonstrates that the 5-chloro substitution on the benzothiophene scaffold confers target engagement capacity in a specific antiviral mechanism, providing procurement rationale for the core building block.

Antiviral Core Activity
Supporting evidence
Derivative 45B5: EC₅₀ 16.9 µM, CC₅₀ >100 µM, SI >5.9 (VZV)
5-chlorobenzothiophene core engages viral portal protein; supports antiviral scaffold exploration.
Derivative-based evidence; free amine activity to be validated.
Antiviral Varicella-zoster virus Capsid assembly

Applications of (5-Chloro-1-benzothiophen-2-yl)methanamine


Serotonergic Agent Synthesis via Bioisostere Strategy

The compound serves as a direct sulfur bioisostere of 5-chlorotryptamine, enabling the modular synthesis of benzothiophene-based analogs of serotonin receptor ligands and monoamine transporter inhibitors [1]. The altered H-bond donor/acceptor profile (loss of indole NH) and modified metabolic vulnerability relative to indole scaffolds make it suitable for scaffold-hopping campaigns where tryptamine-based leads exhibit unfavorable pharmacokinetics [2].

CYP Interaction and Metabolic Stability Studies

With the unsubstituted benzothiophene-2-ylmethanamine demonstrating CYP2A6 inhibition at IC₅₀ = 100 nM and the 3-yl regioisomer inhibiting at 90–400 nM, the 5-chloro-2-yl analog is a logical candidate for comparative CYP inhibition panels [1]. Its increased lipophilicity (XLogP3 = 2.5) relative to the parent scaffold predicts altered metabolic partitioning, making it valuable for structure–metabolism relationship studies [2].

Antiviral Exploration Targeting Herpesvirus Portal Proteins

The demonstrated antiviral activity of a 5-chlorobenzo[b]thiophene derivative (45B5) against VZV (EC₅₀ = 16.9 µM, SI > 5.9) validates the 5-chlorobenzothiophene core as a productive starting point for antiviral medicinal chemistry [1]. The free amine can be elaborated into diverse analogs targeting the ORF54 portal protein mechanism.

Fragment-Based Drug Discovery and Library Design

With a molecular weight of 197.69 g·mol⁻¹, 12 heavy atoms, XLogP3 of 2.5, and a single rotatable bond, the compound falls within fragment-like chemical space suitable for FBLD screening collections [1][2]. Its defined physicochemical differentiation from the unsubstituted and 3-yl regioisomeric fragments allows it to probe distinct regions of chemical property space in library design [3].

Application
Selection Property
Validation Focus
Serotonergic agent synthesis (bioisostere strategy)
Sulfur bioisostere scaffold with altered H-bond donor/acceptor profile
Receptor binding selectivity vs. tryptamine leads
CYP interaction & metabolism studies
Halogenated benzothiophene core with lipophilicity shift
CYP isoform selectivity and metabolic stability profiling
Antiviral scaffold exploration (herpesvirus)
5-Chlorobenzothiophene core with reported portal protein interaction
Cytotoxicity selectivity and target engagement in viral models
Fragment-based library design
Fragment-appropriate molecular weight and lipophilicity range
Lead-likeness and ligand efficiency parameter screening
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